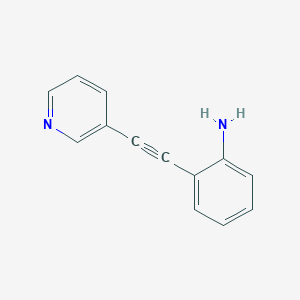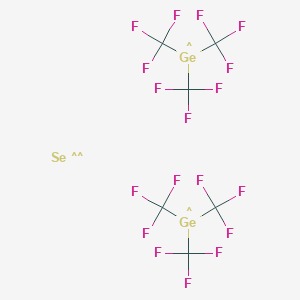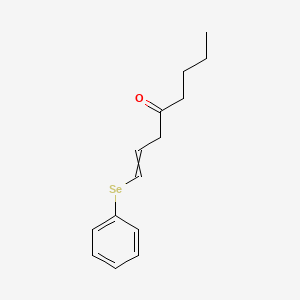
1-(Phenylselanyl)oct-1-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylselanyl)oct-1-en-4-one is an organoselenium compound characterized by the presence of a phenylselanyl group attached to an octenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylselanyl)oct-1-en-4-one typically involves the reaction of phenylselenium chloride with an appropriate alkyne or alkene precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phenylselanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenylselanyl)oct-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction of the compound can lead to the formation of selenides or other reduced selenium species.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride
Substitution: Halides, organolithium compounds
Major Products Formed:
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted organoselenium compounds
Wissenschaftliche Forschungsanwendungen
1-(Phenylselanyl)oct-1-en-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Phenylselanyl)oct-1-en-4-one involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 1-(Phenylselanyl)azulene
- 1-(Phenylselanyl)cyclohexane
- Diphenyldiselenide
Comparison: 1-(Phenylselanyl)oct-1-en-4-one is unique due to its octenone backbone, which imparts distinct chemical properties compared to other organoselenium compounds. For example, 1-(Phenylselanyl)azulene and diphenyldiselenide have different structural frameworks and reactivity profiles . The presence of the octenone moiety in this compound allows for specific interactions and applications that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
116142-45-1 |
|---|---|
Molekularformel |
C14H18OSe |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
1-phenylselanyloct-1-en-4-one |
InChI |
InChI=1S/C14H18OSe/c1-2-3-8-13(15)9-7-12-16-14-10-5-4-6-11-14/h4-7,10-12H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
NPVIIDDAGOJNQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CC=C[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


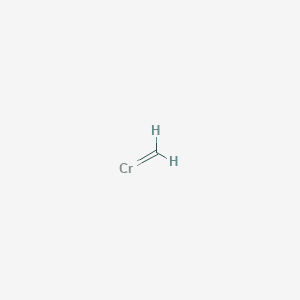
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)
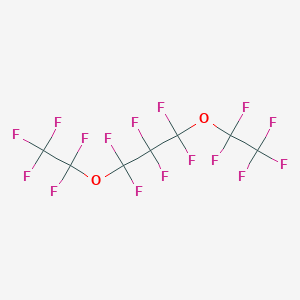
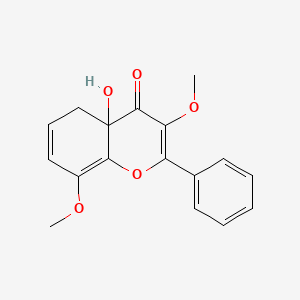
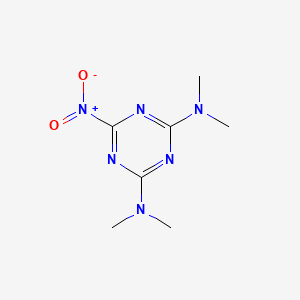
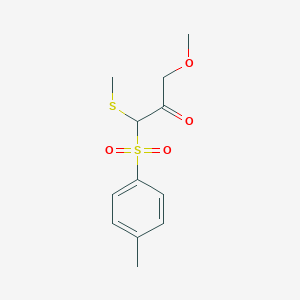
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
